5-bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carbonyl chloride
Overview
Description
5-Bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carbonyl chloride is a halogenated heterocyclic compound characterized by the presence of bromine and chlorine atoms on its pyridine and pyrazole rings, respectively. This compound is of interest in various scientific research applications due to its unique chemical properties and potential biological activities.
Synthetic Routes and Reaction Conditions:
Halogenation: The compound can be synthesized through halogenation reactions involving pyridine and pyrazole derivatives. Bromination and chlorination reactions are typically carried out using bromine (Br2) and chlorine (Cl2) in the presence of a suitable catalyst.
Coupling Reactions: Suzuki-Miyaura coupling reactions can be employed to introduce the bromo and chloro substituents onto the pyridine and pyrazole rings, respectively. This involves the use of palladium catalysts and appropriate boronic acids or esters.
Industrial Production Methods:
Batch Production: Industrial-scale production often involves batch processes where reactants are added sequentially under controlled conditions to ensure high yield and purity.
Continuous Flow Synthesis: Continuous flow reactors can be used to enhance the efficiency and scalability of the synthesis process, allowing for better control over reaction parameters and improved safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the halogenated positions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones can be formed.
Reduction Products: Amines and alcohols are common reduction products.
Substitution Products: Different halogenated and alkylated derivatives can be synthesized.
Mechanism of Action
It’s worth noting that the methods for synthesizing this compound have been described in patents . The compound is synthesized from pyrazole or pyrazole derivatives . Compounds prepared by these methods are useful for the preparation of certain anthranilamide compounds that are of interest as insecticides, such as chlorantraniliprole and cyantraniliprole .
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It has potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development. Medicine: Research is ongoing to explore its use in therapeutic applications, such as in the treatment of infections and cancer. Industry: The compound is utilized in the production of advanced materials and as a reagent in chemical research.
Comparison with Similar Compounds
5-Bromo-2-(3-chloro-pyridin-2-yl)-3,4-dihydro-2H-pyrazole-3-carboxylic acid ethyl ester: This compound has a similar structure but differs in the presence of an ester group.
5-Bromo-2-(3-chloro-pyridin-2-yl)-3,4-dihydro-2H-pyrazole-3-carboxylic acid: This compound lacks the carbonyl chloride group, resulting in different reactivity and applications.
Uniqueness: The presence of the carbonyl chloride group in 5-bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carbonyl chloride makes it more reactive and versatile compared to similar compounds
Properties
IUPAC Name |
5-bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrCl2N3O/c10-7-4-6(8(12)16)15(14-7)9-5(11)2-1-3-13-9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXMPWAWQLBNGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C(=CC(=N2)Br)C(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrCl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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